molecular formula C20H21NO4S B557640 Fmoc-D-Met-OH CAS No. 112883-40-6

Fmoc-D-Met-OH

Cat. No. B557640
M. Wt: 371.5 g/mol
InChI Key: BUBGAUHBELNDEW-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Met-OH is an N-Fmoc-protected form of D-Methionine . It is an isomer of L-Methionine and is known to be a cytoprotectant against Cisplatin, an anticancer agent . It is the standard methionine derivative for solid phase peptide synthesis utilizing Fmoc-based procedures .


Synthesis Analysis

Fmoc-D-Met-OH is a standard building block for the introduction of D-methionine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . To reduce oxidation of the methionine sidechain during synthesis, adding NH4I to the cleavage cocktail has been recommended .


Molecular Structure Analysis

The empirical formula of Fmoc-D-Met-OH is C20H21NO4S . Its molecular weight is 371.45 g/mol .


Chemical Reactions Analysis

Fmoc-D-Met-OH is suitable for Fmoc solid-phase peptide synthesis . The Fmoc group can be removed by treatment with 20% piperidine in DMF .


Physical And Chemical Properties Analysis

Fmoc-D-Met-OH is a white to slight yellow to beige powder . It is soluble in dimethylformamide (DMF) .

Scientific Research Applications

  • Peptide Synthesis

    • Fmoc-D-Met-OH is commonly used in peptide synthesis . It’s a standard building block for the introduction of D-methionine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group acts as a temporary protecting group for the amino function, which can be removed at each step of the synthesis .
    • The specific methods of application or experimental procedures can vary depending on the specific peptide being synthesized. Generally, the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
  • Perovskite Solar Cells

    • Fmoc-D-Met-OH has been used in the field of perovskite solar cells . It was introduced into anti-solvent solution to delay the crystallization of perovskites for high-quality perovskite films .
    • The method involves introducing Fmoc-D-Met-OH into the anti-solvent solution during the fabrication of the perovskite films .
    • The use of Fmoc-D-Met-OH resulted in a reduction of surface trap states of perovskite films, inhibition of charge recombination, and enhanced charge transport . The efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart .
  • Pharmaceutical Research

    • Fmoc-D-Met-OH has been used in pharmaceutical research, particularly in the development of peptide-based hydrogels (PHGs) . These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
    • The method involves the synthesis of peptides where the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .
  • Material Science

    • Fmoc-D-Met-OH has been used in the field of material science . It was introduced into anti-solvent solution to delay the crystallization of perovskites for high-quality perovskite films .
    • The method involves introducing Fmoc-D-Met-OH into the anti-solvent solution during the fabrication of the perovskite films .
    • The use of Fmoc-D-Met-OH resulted in a reduction of surface trap states of perovskite films, inhibition of charge recombination, and enhanced charge transport . The efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart .
  • Nanotechnology

    • Fmoc-D-Met-OH has been used in the field of nanotechnology . It was used in the development of hierarchical nanofibrous Fmoc-phenylalanine-valine hydrogels for 3D culture of differentiated and mesenchymal stem cells .
    • The method involves the synthesis of peptides where the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .
  • Medicinal Chemistry

    • Fmoc-D-Met-OH has been used in medicinal chemistry . It’s a standard building block for the introduction of D-methionine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) .
    • The specific methods of application or experimental procedures can vary depending on the specific peptide being synthesized. Generally, the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
  • Analytical Chemistry

    • Fmoc-D-Met-OH has been used in the field of analytical chemistry . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
    • The method involves introducing Fmoc-D-Met-OH into the anti-solvent solution during the fabrication of the perovskite films .
    • The use of Fmoc-D-Met-OH resulted in a reduction of surface trap states of perovskite films, inhibition of charge recombination, and enhanced charge transport .
  • Biotechnology

    • Fmoc-D-Met-OH has been used in the field of biotechnology . It was used in the development of peptide-based hydrogels (PHGs). These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
    • The method involves the synthesis of peptides where the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .
  • Drug Discovery

    • Fmoc-D-Met-OH has been used in drug discovery . Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 .
    • The method involves the synthesis of peptides where the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .

Safety And Hazards

When handling Fmoc-D-Met-OH, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426316
Record name Fmoc-D-Met-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Met-OH

CAS RN

112883-40-6
Record name D-FMOC-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112883-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-D-Met-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
A Pech, J Achenbach, M Jahnz… - Nucleic acids …, 2017 - academic.oup.com
Biological evolution resulted in a homochiral world in which nucleic acids consist exclusively of d-nucleotides and proteins made by ribosomal translation of l-amino acids. From the …
Number of citations: 0 academic.oup.com
AB McElroy, SP Clegg, MJ Deal, GB Ewan… - Journal of medicinal …, 1992 - ACS Publications
Incorporation of D-Pro9 into substance P related peptides is known to enhance neurokinin NK-2 receptor agonist potency and selectivity with respect to other neurokinin receptors. We …
Number of citations: 0 pubs.acs.org
F Ötvös, RF Murphy, S Lovas - The Journal of peptide research, 1999 - Wiley Online Library
… Fmoc-Tyr-OH was obtained from Bachem (King of Prussia, PA, USA), Fmoc-Abu-OH, Fmoc-d-Met-OH, Fmoc- Tic-OH and BOP were from Advanced ChemTech (Louisville, KY, USA). …
Number of citations: 0 onlinelibrary.wiley.com
JL Torres, P Clapés - Journal of Peptide Science: An Official …, 1997 - Wiley Online Library
… Chain extension was accomplished by stepwise incorporation of a three-fold molar excess of Fmoc amino acid, except for Fmoc-D-Met-OH and O(2,3,4,6-tetra-O-acetyl-b-D-…
Number of citations: 0 onlinelibrary.wiley.com
R Liu, J Marik, KS Lam - Methods in Enzymology, 2003 - Elsevier
… -d-Arg(Pmc)-OH, Fmoc-d-Trp(Boc)-OH, Fmoc-d-Cys(Trt)-OH, Fmoc-d-Asp(OtBu)-OH, Fmoc-d-Glu(OtBu)-OH, Fmoc-d-His(Trt)-OH, Fmoc-d-Gln(Trt)-OH, Fmoc-d-Leu-OH, Fmoc-d-Met-OH, …
Number of citations: 0 www.sciencedirect.com
JL Torres, E Bardají, G Valencia - Methods in Neurosciences, 1991 - Elsevier
Publisher Summary This chapter discusses the synthesis of glycosyl neuropeptides. The growing interest in glycoproteins and glycopeptide synthesis includes the search for more …
Number of citations: 0 www.sciencedirect.com
S Zhao - 2013 - search.proquest.com
Combinatorial chemistry is one of the most important technological advances in the last century in the field of biomedicine and material sciences. Allowing rapid synthesis and screening …
Number of citations: 0 search.proquest.com
J Weidmann, M Schnölzer, PE Dawson… - Cell chemical biology, 2019 - Elsevier
Our objective is the creation of a mirror-image synthetic biology: that is, to mimic, entirely independent of Nature, a biological system and to re-create it from artificial component parts. …
Number of citations: 0 www.sciencedirect.com
I Samson, J Rozenski, B Samyn, A Van Aerschot… - Journal of Biological …, 1997 - ASBMB
A random pentapeptide library composed of 14 D-amino acids, including two unusual amino acids, thus representing 537,824 different peptide sequences anchored on polystyrene …
Number of citations: 0 www.jbc.org
M RUVO, G FASSINA - … journal of peptide and protein research, 1995 - Wiley Online Library
… ) was synthesised on 502mg (0.30mmol) of Fmocbenzhydrylamine resin (substitution 0.60 meq/g) in the same way as Ac-D-FYLNH2, substituting Fmoc-DLeu-OH with Fmoc-D-Met-OH. …
Number of citations: 0 onlinelibrary.wiley.com

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